molecular formula C20H17NO4S B14492291 N-(4-Benzoylphenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide CAS No. 63064-07-3

N-(4-Benzoylphenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide

Cat. No.: B14492291
CAS No.: 63064-07-3
M. Wt: 367.4 g/mol
InChI Key: ISJCXKYTGHVYHV-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of benzoyl, hydroxy, and sulfonamide functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Benzoylphenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide typically involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Benzoylphenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-(4-Benzoylphenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-Benzoylphenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of tyrosine-protein phosphatases, affecting signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: N-(4-Benzoylphenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide stands out due to its combination of benzoyl, hydroxy, and sulfonamide groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

63064-07-3

Molecular Formula

C20H17NO4S

Molecular Weight

367.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-N-hydroxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H17NO4S/c1-15-7-13-19(14-8-15)26(24,25)21(23)18-11-9-17(10-12-18)20(22)16-5-3-2-4-6-16/h2-14,23H,1H3

InChI Key

ISJCXKYTGHVYHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O

Origin of Product

United States

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